molecular formula C7H13N3O4S B1662971 2-GUANIDINOETHYLMERCAPTOSUCCINIC ACID CAS No. 77482-44-1

2-GUANIDINOETHYLMERCAPTOSUCCINIC ACID

Cat. No.: B1662971
CAS No.: 77482-44-1
M. Wt: 235.26 g/mol
InChI Key: VKVCLXDFOQQABP-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Gemsa stain plays a crucial role in biochemical reactions by binding to specific cellular components. The stain contains methylene blue and azure, which are basic dyes that bind to acidic components such as the nucleus, producing a blue-purple color. Eosin, an acidic dye, binds to basic components like the cytoplasm and cytoplasmic granules, producing a red coloration . The interaction of Gemsa stain with these cellular components allows for the differentiation of various cell types and the identification of parasites.

Cellular Effects

Gemsa stain has significant effects on various types of cells and cellular processes. It is used to stain blood cells, allowing for the differentiation of erythrocytes, leukocytes, and platelets. The stain also highlights the presence of parasites within cells, aiding in the diagnosis of diseases such as malaria . By binding to the DNA and RNA within cells, Gemsa stain can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Gemsa stain involves its binding interactions with cellular components. Methylene blue and azure bind to the phosphate groups of DNA, where there are high amounts of adenine-thymine bonding, resulting in a blue-purple coloration . Eosin binds to the cytoplasmic components, producing a red coloration. These binding interactions allow for the visualization of cellular structures and the identification of parasites within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gemsa stain can change over time. The stability and degradation of the stain can impact its effectiveness in staining cellular components. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with the stain maintaining its ability to differentiate cellular components and identify parasites over extended periods .

Dosage Effects in Animal Models

The effects of Gemsa stain can vary with different dosages in animal models. At optimal dosages, the stain effectively differentiates cellular components and identifies parasites. At high doses, toxic or adverse effects may be observed, including potential damage to cellular structures and interference with cellular function .

Metabolic Pathways

Gemsa stain is involved in various metabolic pathways within cells. The stain interacts with enzymes and cofactors that are involved in the metabolism of cellular components. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular function .

Transport and Distribution

Within cells and tissues, Gemsa stain is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the stain within specific cellular compartments, allowing for the targeted staining of cellular components .

Subcellular Localization

Gemsa stain exhibits specific subcellular localization, targeting the nucleus and cytoplasm of cells. The stain’s activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization allows for the effective differentiation of cellular components and the identification of parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidinoethylmercaptosuccinic acid typically involves the formation of C-N bonds. Recent developments in synthetic methods include transition-metal-catalyzed guanidine synthesis, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .

Industrial Production Methods

Industrial production methods for guanidinoethylmercaptosuccinic acid are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production.

Chemical Reactions Analysis

Types of Reactions

Guanidinoethylmercaptosuccinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Common reagents used in the reactions of guanidinoethylmercaptosuccinic acid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of guanidinoethylmercaptosuccinic acid depend on the type of reaction and the reagents used. These products are often intermediates in the synthesis of more complex molecules .

Properties

IUPAC Name

2-[2-(diaminomethylideneamino)ethylsulfanyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4S/c8-7(9)10-1-2-15-4(6(13)14)3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVCLXDFOQQABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(CC(=O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868439
Record name Guanidinoethylmercaptosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77482-44-1
Record name Guanidinoethylmercaptosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077482441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidinoethylmercaptosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.